3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile
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Overview
Description
3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of 4-amino-3-cyano-1H-pyrazole with formamide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . By binding to the active site of CDKs, 3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Uniqueness
3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile is unique due to its specific structural features that allow for selective inhibition of CDKs, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C8H7N5O |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-3-13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1,3H2,(H,10,11,14) |
InChI Key |
DQYGMZWPHMGKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)CCC#N |
Origin of Product |
United States |
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